molecular formula C26H32O6Si B12998437 3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal

3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal

Cat. No.: B12998437
M. Wt: 468.6 g/mol
InChI Key: HGWFRQHLOUXHGQ-SDHSZQHLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal typically involves the protection of hydroxyl groups in D-glucal. The process includes the acetylation of the 3 and 4 positions and the silylation of the 6 position with tert-butyldiphenylsilyl chloride. The reaction conditions often involve the use of anhydrous solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal is widely used in scientific research, particularly in the synthesis of oligosaccharides . Its applications include:

Mechanism of Action

The mechanism of action of 3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal involves its ability to act as a glycosyl donor in glycosylation reactions. The compound’s acetyl and silyl protecting groups facilitate selective reactions at specific hydroxyl positions, allowing for the controlled synthesis of oligosaccharides. The molecular targets and pathways involved include various enzymes and catalysts that mediate glycosylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal is unique due to its specific combination of acetyl and silyl protecting groups, which provide distinct reactivity and selectivity in glycosylation reactions. This makes it a valuable tool in the synthesis of complex carbohydrates and glycosylated compounds .

Properties

Molecular Formula

C26H32O6Si

Molecular Weight

468.6 g/mol

IUPAC Name

[(2R,3S,4R)-3-acetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate

InChI

InChI=1S/C26H32O6Si/c1-19(27)31-23-16-17-29-24(25(23)32-20(2)28)18-30-33(26(3,4)5,21-12-8-6-9-13-21)22-14-10-7-11-15-22/h6-17,23-25H,18H2,1-5H3/t23-,24-,25+/m1/s1

InChI Key

HGWFRQHLOUXHGQ-SDHSZQHLSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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